Kuparen

Übersicht

Beschreibung

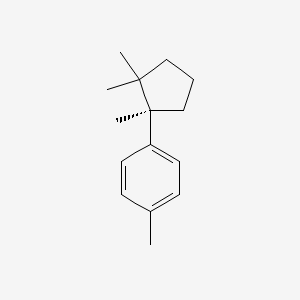

(+)-Cuparene is a naturally occurring sesquiterpene hydrocarbon found in various plant species. It is known for its distinctive aromatic properties and has been studied for its potential applications in various fields, including chemistry, biology, and medicine. The compound’s structure consists of a bicyclic framework, which contributes to its unique chemical behavior and reactivity.

Wissenschaftliche Forschungsanwendungen

Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and as a model compound for studying sesquiterpene biosynthesis.

Biology: Research has shown that (+)-Cuparene exhibits antimicrobial and antifungal properties, making it a candidate for developing new antibiotics and antifungal agents.

Medicine: The compound’s anti-inflammatory and antioxidant activities have been explored for potential therapeutic applications in treating various diseases.

Industry: (+)-Cuparene is used in the fragrance industry due to its pleasant aroma and in the production of natural insect repellents.

Wirkmechanismus

Biochemical Pathways

Cuparene, as a sesquiterpenoid, is part of the terpenoid biosynthesis pathway Terpenoids are a large class of natural products with diverse structures and functions They are derived from the five-carbon building block isoprene, and sesquiterpenoids like Cuparene are composed of three isoprene units

Action Environment

The action, efficacy, and stability of Cuparene may be influenced by various environmental factors. For instance, factors such as pH, temperature, and the presence of other molecules could potentially affect the activity and stability of Cuparene. Additionally, Cuparene is isolated from the Cupressaceae family , suggesting that its production and activity may be influenced by the plant’s growth conditions.

Biochemische Analyse

Biochemical Properties

Cuparene plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, cuparene has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of many compounds . These interactions often involve the binding of cuparene to the active site of the enzyme, altering its conformation and activity. Additionally, cuparene has been found to inhibit certain bacterial enzymes, contributing to its anti-bacterial properties .

Cellular Effects

Cuparene affects various types of cells and cellular processes. In immune cells, cuparene has been observed to modulate the production of inflammatory cytokines, thereby reducing inflammation . It also influences cell signaling pathways, such as the NF-κB pathway, which plays a crucial role in regulating immune responses . Furthermore, cuparene impacts gene expression by modulating the activity of transcription factors, leading to changes in the expression of genes involved in inflammation and cell survival .

Molecular Mechanism

At the molecular level, cuparene exerts its effects through several mechanisms. It binds to specific receptors on the cell surface, initiating a cascade of intracellular signaling events . Cuparene also interacts with intracellular proteins, such as kinases and phosphatases, which regulate various cellular processes . Additionally, cuparene can modulate the activity of transcription factors, leading to changes in gene expression . These interactions result in the inhibition of pro-inflammatory pathways and the activation of anti-inflammatory responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of cuparene have been studied over different time periods. Cuparene is relatively stable under standard laboratory conditions, with minimal degradation observed over time . Long-term studies have shown that cuparene maintains its anti-inflammatory and anti-bacterial properties even after prolonged exposure . The stability of cuparene can be influenced by factors such as temperature and pH, which may affect its efficacy in different experimental setups .

Dosage Effects in Animal Models

The effects of cuparene vary with different dosages in animal models. At low doses, cuparene has been shown to exhibit anti-inflammatory and anti-bacterial effects without significant toxicity . At higher doses, cuparene can cause adverse effects, such as liver toxicity and gastrointestinal disturbances . These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications of cuparene .

Metabolic Pathways

Cuparene is involved in several metabolic pathways. It is metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further participate in biochemical reactions, influencing metabolic flux and metabolite levels . Cuparene also interacts with cofactors, such as NADPH, which are essential for its metabolism . The metabolic pathways of cuparene play a crucial role in determining its bioavailability and efficacy .

Transport and Distribution

Cuparene is transported and distributed within cells and tissues through specific transporters and binding proteins . These transporters facilitate the uptake of cuparene into cells, where it can exert its effects . Cuparene is also distributed to various tissues, including the liver, kidneys, and lungs, where it accumulates and interacts with cellular components . The transport and distribution of cuparene are critical for its therapeutic efficacy and safety .

Subcellular Localization

Cuparene is localized to specific subcellular compartments, where it exerts its activity . It is primarily found in the cytoplasm and the endoplasmic reticulum, where it interacts with enzymes and other biomolecules . Cuparene can also be targeted to specific organelles, such as mitochondria, through post-translational modifications . The subcellular localization of cuparene is essential for its function and regulation within the cell .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (+)-Cuparene can be achieved through several methods. One common approach involves the cyclization of farnesyl pyrophosphate, a precursor in the biosynthesis of sesquiterpenes. This reaction typically requires the presence of specific enzymes or catalysts to facilitate the cyclization process. Another synthetic route involves the use of organic solvents and reagents under controlled temperature and pressure conditions to achieve the desired product.

Industrial Production Methods

Industrial production of (+)-Cuparene often involves the extraction of the compound from natural sources, such as essential oils of certain plants. The extraction process may include steam distillation or solvent extraction, followed by purification steps like chromatography to isolate the pure compound. Advances in biotechnology have also enabled the production of (+)-Cuparene through microbial fermentation, where genetically engineered microorganisms are used to produce the compound in large quantities.

Analyse Chemischer Reaktionen

Types of Reactions

(+)-Cuparene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form epoxides or hydroxylated derivatives.

Reduction: Reduction reactions can convert (+)-Cuparene into more saturated hydrocarbons.

Substitution: Electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are often used.

Substitution: Reagents like halogens (Cl₂, Br₂) and acids (HCl, HBr) are commonly employed.

Major Products

The major products formed from these reactions include epoxides, alcohols, and halogenated derivatives, which can be further utilized in various chemical syntheses and applications.

Vergleich Mit ähnlichen Verbindungen

(+)-Cuparene can be compared with other sesquiterpenes, such as:

(-)-α-Cedrene: Known for its woody aroma and use in perfumery.

(+)-β-Selinene: Exhibits similar antimicrobial properties but differs in its chemical structure and reactivity.

(-)-Germacrene D: Another sesquiterpene with applications in the fragrance industry and potential therapeutic benefits.

The uniqueness of (+)-Cuparene lies in its specific bicyclic structure, which imparts distinct chemical properties and reactivity compared to its analogs. This structural uniqueness makes it a valuable compound for various scientific and industrial applications.

Biologische Aktivität

(+)-Cuparene is a naturally occurring sesquiterpene, primarily derived from various plant species, including Perilla frutescens and Juniperus horizontalis. Its unique molecular structure, characterized by adjacent quaternary centers within a cyclopentane ring, contributes to its diverse biological activities. This article explores the biological activity of (+)-Cuparene, focusing on its anti-inflammatory, antimicrobial, and neuroprotective properties, supported by case studies and relevant research findings.

| Property | Value |

|---|---|

| Molecular Formula | C15H22 |

| Molar Mass | 202.34 g/mol |

| Density | 0.937 g/mL at 20°C |

| Boiling Point | 275°C |

| Specific Rotation | [α]20/D +64±2° |

| Solubility | Insoluble (3.0E-5 g/L) |

1. Anti-inflammatory Properties

Research has demonstrated that (+)-Cuparene exhibits significant anti-inflammatory effects. A study indicated that extracts containing cuparene effectively inhibited pro-inflammatory cytokines in vitro, suggesting its potential as a natural anti-inflammatory agent. The mechanism involves modulation of cellular pathways associated with inflammation, making it a candidate for therapeutic applications in inflammatory diseases.

2. Antimicrobial Activity

(+)-Cuparene has shown promising antimicrobial properties against various bacterial strains. Extracts from plants containing cuparene were tested against Escherichia coli, Bacillus subtilis, and methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values for these bacteria were reported to be greater than 100 μM, indicating moderate antibacterial activity . This suggests that cuparene may be useful in developing natural antimicrobial agents.

3. Neuroprotective Effects

Recent studies have isolated new cuparene-type sesquiterpenes from edible mushrooms such as Flammulina filiformis. These compounds exhibited neuroprotective effects against neurotoxic agents in human neuroblastoma cells (SH-SY5Y). The effective concentration (EC50) values for these compounds ranged from 0.93 ± 0.02 to 10.28 ± 0.10 μM, highlighting their potential for further development as neuroprotective agents . This research underscores the relevance of cuparene derivatives in combating neurodegenerative conditions.

Case Study: Antimicrobial Activity Assessment

A comprehensive study evaluated the antimicrobial efficacy of extracts containing (+)-Cuparene against several pathogenic bacteria. The results indicated that while the compound exhibited some antibacterial properties, further refinement through structural modifications could enhance its efficacy.

Case Study: Neuroprotective Properties

In another investigation focusing on the neuroprotective effects of cuparene-type compounds isolated from mushrooms, researchers found that these compounds significantly reduced cell death induced by oxidative stress in neuronal cells. This study suggests potential applications in treating conditions such as Parkinson's disease.

Eigenschaften

IUPAC Name |

1-methyl-4-(1,2,2-trimethylcyclopentyl)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22/c1-12-6-8-13(9-7-12)15(4)11-5-10-14(15,2)3/h6-9H,5,10-11H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLKPBCXNFNIJSV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2(CCCC2(C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60864726 | |

| Record name | 1-Methyl-4-(1,2,2-trimethylcyclopentyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60864726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of (+)-cuparene?

A1: The molecular formula of (+)-cuparene is C15H22, and its molecular weight is 202.34 g/mol.

Q2: What are some key spectroscopic characteristics of (+)-cuparene?

A2: (+)-Cuparene's structure is confirmed through techniques like NMR and MS. While specific spectroscopic data points are not provided in these abstracts, researchers utilize 1H- and 13C-NMR, and 2D NMR techniques to elucidate its structure. Mass spectrometry is commonly employed to confirm its molecular weight. [, , , , , , ]

Q3: Can you describe a concise synthesis of (+)-cuparene?

A3: Several synthetic routes have been explored. One approach utilizes a chiral synthon (+)-5 to stereoselectively construct the quaternary carbon bearing the tolyl group via a 1,4-addition of (p-tolyl)2Zn. [] Another method involves a photomediated cyclization of a chiral α-(aminobutyl)styrene followed by microwave-assisted Cope elimination. []

Q4: What is significant about the structure of cuparene-type compounds in terms of synthesis?

A4: Cuparene-type compounds possess vicinal quaternary carbons on a five-membered ring. The construction of this structural motif, particularly the quaternary carbon attached to the tolyl group, presents a synthetic challenge that has been addressed using various strategies. [, , ]

Q5: What is the significance of Reetz chemistry in the synthesis of (+)-cuparene?

A5: Reetz chemistry, specifically the use of dimethyltitanium dichloride for alkylation, has been employed to install the quaternary centers present in (+)-cuparene, highlighting the versatility of this reagent in complex molecule synthesis. []

Q6: Where is (+)-cuparene found in nature?

A6: (+)-Cuparene has been identified in various natural sources. It is a predominant sesquiterpene hydrocarbon in callus tissue of Perilla frutescens Britton var. crispa Decne f. purpurea Makino (Akachirimen). [] It's also found in liverworts like Bazzania pompeana [] and Dumortiera hirsuta. [] Additionally, it's isolated from the red alga Laurencia okamurai Yamada. []

Q7: Does (+)-cuparene exhibit any antimicrobial properties?

A7: While (+)-cuparene itself has not been widely reported for direct antimicrobial effects, closely related cuparene-type sesquiterpenes like enokipodins C and D, isolated from the mushroom Flammulina velutipes, demonstrate antimicrobial activity against the fungus Cladosporium herbarum and Gram-positive bacteria like Bacillus subtilis and Staphylococcus aureus. []

Q8: What is the significance of the discovery of brominated cuparene-derived compounds?

A8: The isolation of novel brominated cuparene-derived sesquiterpene ethers, like 8,10-dibromo-3,7-epoxy-laur-13-ol, from the red alga Laurencia sp. points to the potential of marine organisms as sources of structurally unique and biologically active cuparene derivatives. []

Q9: How is (+)-cuparene biosynthesized?

A9: Studies using deuterium-labeled mevalonic acid in Perilla sp. callus cultures have provided insights into cuparene biosynthesis. The labeling patterns suggest a concurrent 1,4-hydride shift and double 1,3-hydride shift for cyclopentane ring formation. Additionally, the data indicates the loss of two H-5 and one H-2 atoms from mevalonate during aromatic ring formation. [, ]

Q10: What is the role of cytochrome P450 enzymes in the biosynthesis of cuparene-related compounds?

A10: Research on enokipodins A-D, cuparene-type sesquiterpenes, reveals the involvement of cytochrome P450 enzymes in their biosynthesis. Using cytochrome P450 inhibitors like 1-aminobenzotriazole, researchers were able to trap less-highly oxygenated intermediates, shedding light on the biosynthetic pathway of these compounds. [, ]

Q11: What are the potential applications of (+)-cuparene?

A11: While specific applications of (+)-cuparene itself are not extensively detailed in the provided research, its presence as a major component in essential oils of plants like Dorema aucheri [] and Valeriana hardwickii var. arnottiana [] suggests potential uses in flavoring and fragrance industries.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.